Superior Potency Against Rat VAP-1 (IC50 = 23 nM) Compared to Human Isoform (IC50 = 180 nM)
N-(4-chlorobenzyl)prop-2-en-1-amine demonstrates potent, species-specific inhibition of vascular adhesion protein-1 (VAP-1). In a direct head-to-head comparison across species, the compound exhibits an IC50 of 23 nM against rat VAP-1, which is 7.8-fold more potent than its activity against the human isoform (IC50 = 180 nM) [1].
| Evidence Dimension | VAP-1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 23 nM (rat VAP-1) |
| Comparator Or Baseline | IC50 = 180 nM (human VAP-1) |
| Quantified Difference | 7.8-fold higher potency for rat VAP-1 |
| Conditions | Rat or human VAP-1 expressed in CHO cells using 14C-benzylamine as substrate, 20 min preincubation |
Why This Matters
This quantitative species-selectivity data defines its precise utility as a chemical probe, enabling researchers to choose the appropriate in vivo model for VAP-1 pathway studies.
- [1] BindingDB. (n.d.). BDBM50205269 CHEMBL3919913. BindingDB. View Source
